5-Iodo-1H-indazol-3-amine
Overview
Description
5-Iodo-1H-indazol-3-amine is a member of indazoles . It is a compound with the molecular formula C7H6IN3 and an average mass of 259.05 Da . It is also known as 3-Iodo-1H-indazol-5-amine .
Synthesis Analysis
A series of indazole derivatives, which could include 5-Iodo-1H-indazol-3-amine, were designed and synthesized by a molecular hybridization strategy . This strategy involves the combination of two or more existing structures to create a new compound .Scientific Research Applications
Antitumor Activity
5-Iodo-1H-indazol-3-amine: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, certain derivatives exhibited significant selectivity and potency, with one compound demonstrating an IC50 value of 5.15 µM against the K562 cell line, indicating its potential as a low-toxicity anticancer agent .
Apoptosis Induction
Research indicates that 5-Iodo-1H-indazol-3-amine derivatives can induce apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating cancer cells from the body. The derivatives have been shown to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Cell Cycle Arrest
Some 5-Iodo-1H-indazol-3-amine derivatives have been found to cause a block in the G0–G1 phase of the cell cycle in neoplastic cell lines. This arrest in the cell cycle is another mechanism by which these compounds can exert their antiproliferative effects, preventing the growth and spread of cancer cells .
Tyrosine Kinase Inhibition
The 1H-indazole-3-amine structure, a core component of 5-Iodo-1H-indazol-3-amine , is an effective hinge-binding fragment in tyrosine kinase inhibitors. In drugs like Linifanib, it binds effectively with the hinge region of tyrosine kinase, which is a critical target in cancer therapy due to its role in the signaling pathways that regulate cell division and survival .
Molecular Hybridization Strategy
In the design of new anticancer drugs, molecular hybridization strategies involving 5-Iodo-1H-indazol-3-amine have been employed. This approach combines pharmacophores from different molecules to create a new compound with enhanced therapeutic properties. The indazole derivatives designed through this method have shown significant antitumor activity .
Selectivity for Cancer Cells
One of the key challenges in cancer treatment is achieving selectivity for cancer cells while sparing normal cells. Certain 5-Iodo-1H-indazol-3-amine derivatives have demonstrated great selectivity, showing a higher inhibitory concentration (IC50) for normal cells compared to cancer cells. This selectivity is vital for reducing the side effects associated with chemotherapy .
Mechanism of Action
Target of Action
The primary target of 5-Iodo-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
5-Iodo-1H-indazol-3-amine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the enzyme, leading to changes in the signal transduction cascades that it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase by 5-Iodo-1H-indazol-3-amine affects various biochemical pathways. One significant pathway is the p53/MDM2 pathway . The compound’s action on this pathway leads to the inhibition of Bcl2 family members, affecting apoptosis and cell cycle in a concentration-dependent manner .
Result of Action
The result of 5-Iodo-1H-indazol-3-amine’s action is the inhibition of cell proliferation. It has shown promising inhibitory effects against human cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a chronic myeloid leukemia cell line .
Safety and Hazards
The safety data sheet for a similar compound, 3-Amino-5-iodo-1H-indazole, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Indazole derivatives, including 5-Iodo-1H-indazol-3-amine, have been the subject of research due to their diverse biological activities . They have been used in the development of novel anti-cancer drugs with high efficiency and low toxicity . Future research could focus on improving the cellular activity of these compounds and exploring their potential applications in cancer therapy .
properties
IUPAC Name |
5-iodo-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVSJWTWOWRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602855 | |
Record name | 5-Iodo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88805-76-9 | |
Record name | 5-Iodo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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